molecular formula C12H13Cl2N3O3 B607382 Etiguanfacine CAS No. 1346686-31-4

Etiguanfacine

Katalognummer B607382
CAS-Nummer: 1346686-31-4
Molekulargewicht: 318.154
InChI-Schlüssel: NWKJFUNUXVXYGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etiguanfacine, also known as SSP-1871, is a α2-adrenoreceptor agonist.

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Pharmacokinetics

Etiguanfacine, primarily recognized as guanfacine in literature, is a centrally acting alpha-adrenoceptor agonist. Its pharmacodynamic properties include a mechanism of antihypertensive action akin to that of clonidine. It effectively reduces blood pressure in patients with essential hypertension. Guanfacine's pharmacokinetics highlight a relatively long elimination half-life, allowing for once-daily dosing. Notably, its incidence of common side effects such as dry mouth and sedation is lower compared to other centrally acting antihypertensives, and it exhibits fewer occurrences of troubling side effects like orthostatic hypotension or sexual dysfunction. The potential withdrawal syndrome upon abrupt discontinuation is generally mild, positioning guanfacine as a well-tolerated alternative among centrally acting antihypertensive drugs (Sorkin & Heel, 1986).

Clinical Utility in ADHD and Related Disorders

Etiguanfacine (guanfacine) has been explored for its potential role in treating attention-deficit/hyperactivity disorder (ADHD) due to its α2-adrenoceptor agonist properties. Clinical studies support the efficacy and safety of α2-adrenoceptor agonists, including guanfacine, as monotherapy and adjunctive therapy with psychostimulants for symptomatic treatment of ADHD. Ongoing research aims to elucidate possible cognitive benefits associated with this drug class, potentially broadening the therapeutic applications of α2-adrenoceptor agonists in ADHD and related disorders (Sallee, Connor, & Newcorn, 2013).

Anxiolytic and Other Psychiatric Applications

Etiguanfacine's efficacy as an anxiolytic medication, along with its potential in treating various psychopathologies in children and adolescents, has been subject to review. However, substantial evidence supporting the efficacy of most drugs, including guanfacine for the treatment of psychiatric disorders in these age groups, is limited. The necessity for controlled studies of safety and efficacy is particularly emphasized for guanfacine in the context of ADHD treatment. The present knowledge underscores the minimal controlled data available to guide the management of common problems such as ADHD, highlighting the need for further research in this area (Riddle et al., 1999).

Eigenschaften

CAS-Nummer

1346686-31-4

Produktname

Etiguanfacine

Molekularformel

C12H13Cl2N3O3

Molekulargewicht

318.154

IUPAC-Name

ethyl N-{[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl}carbamate

InChI

InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)

InChI-Schlüssel

NWKJFUNUXVXYGE-UHFFFAOYSA-N

SMILES

O=C(OCC)NC(NC(CC1=C(Cl)C=CC=C1Cl)=O)=N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SSP-1871;  SSP1871;  SSP 1871 Etiguanfacine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etiguanfacine
Reactant of Route 2
Reactant of Route 2
Etiguanfacine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Etiguanfacine
Reactant of Route 4
Reactant of Route 4
Etiguanfacine
Reactant of Route 5
Reactant of Route 5
Etiguanfacine
Reactant of Route 6
Reactant of Route 6
Etiguanfacine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.